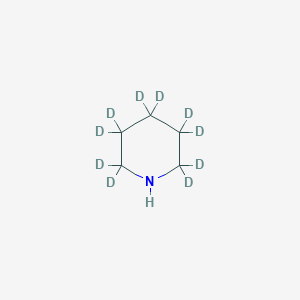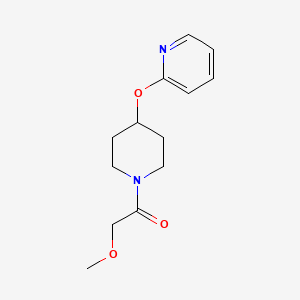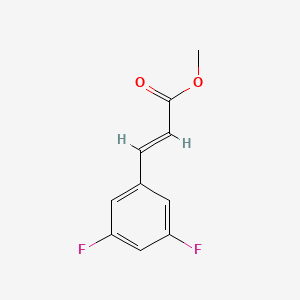
Piperidine D10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine D10 is a deuterated form of piperidine, a six-membered heterocyclic amine with the molecular formula C5H11N. Piperidine is a colorless liquid with a characteristic amine odor and is widely used in organic synthesis and pharmaceutical applications. The deuterated version, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine D10 can be synthesized through several methods, including:
Hydrogenation of Pyridine: This method involves the hydrogenation of pyridine using deuterium gas (D2) over a catalyst such as platinum, palladium, or Raney nickel. The reaction typically occurs under high pressure and temperature conditions.
Reduction of Pyridine Derivatives: Another method involves the reduction of pyridine derivatives using deuterated reducing agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4).
Cyclization Reactions: Cyclization of deuterated precursors, such as deuterated 1,5-diaminopentane, can also yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine using deuterium gas over a suitable catalyst. This method is preferred due to its efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Piperidine D10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperidone or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of deuterated secondary amines or other reduced products using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum deuteride (LiAlD4), sodium borodeuteride (NaBD4)
Substitution Reagents: Alkyl halides, acyl halides
Major Products Formed
Oxidation: Piperidone, oxidized derivatives
Reduction: Deuterated secondary amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Piperidine D10 has a wide range of scientific research applications, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for accurate measurements and analysis of chemical structures.
Pharmaceutical Research: this compound is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties and reduced metabolic degradation.
Isotope Labeling Studies: this compound is used in isotope labeling studies to trace the metabolic pathways and mechanisms of action of various compounds.
Chemical Synthesis: this compound is a valuable reagent in organic synthesis, particularly in the preparation of deuterated compounds for research and development.
Mechanism of Action
The mechanism of action of Piperidine D10 is primarily related to its use as a deuterated compound in scientific research. Deuterium atoms have different nuclear properties compared to hydrogen, which can influence the behavior of molecules in NMR spectroscopy and other analytical techniques. In pharmaceutical applications, the presence of deuterium can alter the metabolic pathways of drugs, leading to improved stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The non-deuterated form of Piperidine D10, widely used in organic synthesis and pharmaceutical applications.
Pyridine: A six-membered heterocyclic compound with a nitrogen atom, used as a precursor in the synthesis of piperidine and its derivatives.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness of this compound
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research and pharmaceutical applications. The deuterium atoms enhance the stability and metabolic properties of compounds, making this compound a valuable tool in various fields of study.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYJNQNLNOLGT-YXALHFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide](/img/structure/B2545782.png)



![1-(Adamantan-1-yl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2545791.png)





![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)
![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2545804.png)
